2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c1-23-12-8-3-2-5-9(12)15-20-21-16(24-15)19-14(22)13-10(17)6-4-7-11(13)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXATXCBRYVBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diacylhydrazide Cyclization Route
The most direct method involves cyclization of a diacylhydrazide precursor derived from 2-methoxybenzoic acid and 2,6-difluorobenzoic acid.
Step 1: Synthesis of 2-Methoxybenzohydrazide
2-Methoxybenzoic acid undergoes esterification with ethanol and sulfuric acid to yield ethyl 2-methoxybenzoate, followed by hydrazinolysis with hydrazine hydrate to form 2-methoxybenzohydrazide.
Step 2: Diacylhydrazide Formation
Reaction of 2-methoxybenzohydrazide with 2,6-difluorobenzoyl chloride in dry dioxane produces N'-(2,6-difluorobenzoyl)-2-methoxybenzohydrazide.
Step 3: Oxadiazole Cyclization
Cyclization using phosphorus oxychloride (POCl₃) at 110°C for 3 hours yields 5-(2-methoxyphenyl)-2-(2,6-difluorobenzoyl)-1,3,4-oxadiazole. Subsequent hydrolysis of the benzoyl group to benzamide is achieved via ammonolysis, though this step requires stringent control to prevent over-hydrolysis.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | H₂N-NH₂, EtOH, 80°C | 85% | |
| 2 | 2,6-F₂BzCl, Et₃N | 78% | |
| 3 | POCl₃, 110°C | 65% |
Acylation of 5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Amine
This route prioritizes modularity by first synthesizing the oxadiazole core followed by acylation.
Step 1: Nitrooxadiazole Synthesis
2-Nitrobenzoic acid is converted to ethyl 2-nitrobenzoate, then to 2-nitrobenzohydrazide. Reaction with 2-methoxybenzoyl chloride forms N'-(2-methoxybenzoyl)-2-nitrobenzohydrazide, which cyclizes under microwave irradiation (700 W, 5 minutes) to 5-(2-methoxyphenyl)-2-(2-nitrophenyl)-1,3,4-oxadiazole.
Step 2: Nitro Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction converts the nitro group to an amine, yielding 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine.
Step 3: Acylation with 2,6-Difluorobenzoyl Chloride
The amine reacts with 2,6-difluorobenzoyl chloride in toluene with triethylamine, producing the target compound in 82% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Microwave, SOCl₂ | 84% | |
| 2 | SnCl₂, DMF | 81% | |
| 3 | 2,6-F₂BzCl, Et₃N, toluene | 82% |
Alkylation of 2,6-Difluorobenzamide
Adapting methodologies from FtsZ inhibitor studies, this route alkylates 2,6-difluorobenzamide with a pre-formed oxadiazole chloride.
Step 1: Synthesis of 5-(2-Methoxyphenyl)-1,3,4-Oxadiazol-2-Chloride
2-Methoxybenzohydrazide reacts with chloroacetyl chloride to form a chlorinated intermediate, which cyclizes with POCl₃ to yield the oxadiazole chloride.
Step 2: Nucleophilic Alkylation
2,6-Difluorobenzamide undergoes alkylation with the oxadiazole chloride in DMF using K₂CO₃, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | POCl₃, 110°C | 70% | |
| 2 | K₂CO₃, DMF, 35°C | 68% |
Optimization of Reaction Conditions
Cyclization Agent Screening
Dehydrating agents critically impact oxadiazole formation efficiency:
| Agent | Temperature (°C) | Time (h) | Yield | Byproducts |
|---|---|---|---|---|
| POCl₃ | 110 | 3 | 65% | Minimal |
| SOCl₂ | 80 | 2 | 58% | Sulfur oxides |
| PCl₅ | 120 | 4 | 51% | High |
POCl₃ emerges as optimal due to higher yields and fewer byproducts.
Solvent Effects on Acylation
Polar aprotic solvents enhance acylation kinetics:
| Solvent | Reaction Time (h) | Yield | Purity |
|---|---|---|---|
| Toluene | 4 | 82% | 98% |
| DMF | 2 | 85% | 95% |
| THF | 6 | 73% | 92% |
DMF reduces reaction time but may require purification to remove residual solvent.
Characterization and Analytical Data
Spectroscopic Validation
Infrared (IR) Spectroscopy
¹H NMR (400 MHz, DMSO- d6)
LCMS (ESI)
Purity and Yield Comparison
| Method | Purity (HPLC) | Overall Yield | Scalability |
|---|---|---|---|
| Diacylhydrazide Route | 97% | 42% | Moderate |
| Acylation of Amine | 98% | 62% | High |
| Alkylation Route | 95% | 47% | Low |
The acylation route offers superior yield and scalability, making it preferable for industrial applications.
Challenges and Mitigation Strategies
4.1. Regioselectivity in Oxadiazole Formation
Unsymmetrical diacylhydrazides risk forming regioisomers. Employing electron-withdrawing groups (e.g., -NO₂) on one acyl component directs cyclization, as seen in nitro-substituted intermediates.
4.2. Byproduct Formation During Acylation Excess acyl chloride leads to over-acylation. Quenching with ice-cold water and iterative washing with NaHCO₃ minimizes this.
Chemical Reactions Analysis
2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include a variety of functionalized derivatives.
Scientific Research Applications
2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the oxadiazole ring play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with 1,3,4-Oxadiazole Antifungal Agents
Compound LMM5 :
- Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Substituent at oxadiazole position 5: 4-methoxyphenylmethyl vs. 2-methoxyphenyl in the target compound.
- Additional sulfamoyl group in LMM5 enhances hydrophilicity.
- Activity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .
Compound LMM11 :
- Structure : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Furan-2-yl substituent at oxadiazole position 5 vs. 2-methoxyphenyl.
- Cyclohexyl-ethyl sulfamoyl group increases steric bulk.
- Activity : Similar antifungal mechanism but with reduced solubility compared to LMM5 .
Structural Implications :
- The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to LMM5’s 4-methoxyphenylmethyl group due to reduced steric hindrance.
Comparison with 1,3,4-Thiadiazole Derivatives
Compound from :
- Structure : N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide.
- Key Differences :
- Thiadiazole core (sulfur atom) vs. oxadiazole (oxygen and nitrogen).
- 2,4-Dichlorophenyl substituent vs. 2-methoxyphenyl.
- Activity: Not explicitly stated, but thiadiazoles often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects .
Functional Implications :
- The oxadiazole core in the target compound may confer higher polarity and faster metabolic clearance compared to thiadiazole derivatives.
Comparison with SOCE Inhibitors
RO2959 :
- Structure : 2,6-Difluoro-N-[5-(4-methyl-1-(thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide.
- Key Differences :
- Activity : Blocks CRAC channels, reducing cytokine production and proliferation.
Functional Implications :
- The target compound’s 1,3,4-oxadiazole core lacks the pyrazine-thiazole moiety critical for SOCE inhibition, suggesting divergent biological targets.
Comparison with Pesticide Derivatives
Oxadixyl () :
- Structure : N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
- Key Differences: Oxazolidinone ring vs. oxadiazole. Dimethylphenyl group and methoxyacetamide side chain.
- Activity : Fungicide targeting oomycete pathogens.
Structural Implications :
- The target compound’s oxadiazole and fluorinated benzamide may offer broader-spectrum activity compared to oxadixyl’s narrow target range.
Data Tables Summarizing Key Comparisons
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Table 2: Activity Comparison by Heterocycle Type
Biological Activity
2,6-Difluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a difluorobenzene moiety and an oxadiazole ring. The structural formula is represented as follows:
This structure contributes to its lipophilicity and ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl hydrazine with appropriate carbonyl compounds to form the oxadiazole ring. Subsequent reactions lead to the formation of the benzamide linkage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 0.65 | Doxorubicin | 0.12 |
| A549 (Lung) | 1.50 | Doxorubicin | 0.15 |
| HeLa (Cervical) | 0.85 | Doxorubicin | 0.20 |
The above table indicates that the compound exhibits promising cytotoxicity comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its effects may involve apoptosis induction in cancer cells. Flow cytometry assays have demonstrated that this compound can trigger apoptosis in a dose-dependent manner across multiple cancer cell lines .
Case Studies
- Study on MCF-7 Cells : In a study evaluating various oxadiazole derivatives, it was found that the compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways. The IC50 value was recorded at 0.65 µM, indicating high potency .
- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that administration of the compound leads to reduced tumor growth rates compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
